molecular formula C7H13F2NO2 B2786923 tert-Butyl (2,2-difluoroethyl)carbamate CAS No. 1204333-50-5

tert-Butyl (2,2-difluoroethyl)carbamate

Cat. No.: B2786923
CAS No.: 1204333-50-5
M. Wt: 181.183
InChI Key: VQTOBQFJNNYMPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (2,2-difluoroethyl)carbamate: is a chemical compound with the molecular formula C7H13F2NO2 and a molecular weight of 181.18 g/mol . It is primarily used in research and development settings and is not intended for human use . This compound is known for its unique properties, making it a valuable tool in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,2-difluoroethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: . These services ensure the compound is manufactured to meet the required purity and quality standards for research purposes.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2,2-difluoroethyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form the corresponding carbamic acid and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using an amine nucleophile would yield a substituted carbamate.

    Hydrolysis: The major products are carbamic acid and tert-butyl alcohol.

Scientific Research Applications

tert-Butyl (2,2-difluoroethyl)carbamate has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its ability to form stable carbamate derivatives.

    Medicine: Research into potential therapeutic applications, such as the development of enzyme inhibitors or prodrugs, is ongoing.

Mechanism of Action

The mechanism of action of tert-Butyl (2,2-difluoroethyl)carbamate involves its ability to form stable carbamate derivatives with various biological molecules. This interaction can inhibit the activity of enzymes by modifying their active sites, thereby affecting their function. The molecular targets and pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Uniqueness: tert-Butyl (2,2-difluoroethyl)carbamate is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

tert-butyl N-(2,2-difluoroethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO2/c1-7(2,3)12-6(11)10-4-5(8)9/h5H,4H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTOBQFJNNYMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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